molecular formula C8H11N3O2 B13615913 Methyl 2-amino-3-(pyrimidin-2-yl)propanoate

Methyl 2-amino-3-(pyrimidin-2-yl)propanoate

Cat. No.: B13615913
M. Wt: 181.19 g/mol
InChI Key: MWOISDOEPIPQEJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(pyrimidin-2-yl)propanoate is a heterocyclic organic compound that features a pyrimidine ring attached to an amino acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(pyrimidin-2-yl)propanoate typically involves the reaction of pyrimidine derivatives with amino acid esters. One common method involves the condensation of 2-aminopyrimidine with methyl acrylate under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(pyrimidin-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.

    Substitution: Alkyl halides, acyl chlorides; reaction temperature25-80°C.

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(pyrimidin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can interact with nucleic acids, affecting gene expression and protein synthesis .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 2-amino-3-pyrimidin-2-ylpropanoate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)6(9)5-7-10-3-2-4-11-7/h2-4,6H,5,9H2,1H3

InChI Key

MWOISDOEPIPQEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=NC=CC=N1)N

Origin of Product

United States

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